Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including a sulfamoyl group, a methoxyphenyl group, and a methylphenyl group
Mechanism of Action
Mode of Action
Many thiophene derivatives exert their effects by interacting with various enzymes, receptors, and ion channels .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to have a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of Substituents:
Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate compound with sulfamoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen with palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying thiophene chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of materials with specific electronic or optical properties, such as organic semiconductors or dyes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate: Similar structure but lacks the methyl group on the phenyl ring.
Ethyl 3-[(4-methylphenyl)sulfamoyl]-4-(4-methoxyphenyl)thiophene-2-carboxylate: Similar structure but with different positions of the methoxy and methyl groups.
Uniqueness
Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the aromatic rings can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c1-4-27-21(23)19-20(18(13-28-19)15-7-5-14(2)6-8-15)29(24,25)22-16-9-11-17(26-3)12-10-16/h5-13,22H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHYXQGTMNWUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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